Cas no 120589-86-8 (4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one)

4-Acetyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with an acetyl substituent at the 4-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. Its tetrahydroquinoxaline scaffold is valuable for constructing biologically active molecules, including potential CNS-targeting agents. The acetyl group enhances reactivity, facilitating further functionalization via condensation or nucleophilic addition reactions. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Its well-defined crystalline form allows for precise characterization and purity assessment, making it suitable for method development and scale-up processes. Researchers may find utility in its role as a precursor for novel heterocyclic derivatives.
4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one structure
120589-86-8 structure
Product Name:4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS No:120589-86-8
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD01995115
CID:133205
PubChem ID:2770825
Update Time:2025-06-07

4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinoxalinone,4-acetyl-3,4-dihydro-
    • 2(1H)-Quinoxalinone,4-acetyl-3,4-dihydro-(9CI)
    • 4-acetyl-1,3-dihydroquinoxalin-2-one
    • 4-Acetyl-3,4-dihydro-1H-quinoxalin-2-one
    • 4-ACETYL-3,4-DIHYDROQUINOXALIN-2(1H)-ONE
    • 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one
    • 4-acetyl-3,4-dihydro-2(1H)-quinoxalinone
    • 4-acetyl-3,4-dihydro-2-oxo-1H-quinoxaline
    • 4-acetyltetrahydroquinoxalin-2-one
    • AC1MCJ13
    • ACMC-20mp0k
    • F1053-0048
    • IFLab1_004841
    • SureCN2798583
    • EU-0046740
    • IDI1_010596
    • SR-01000504052
    • Z33397778
    • CHEMBL4776699
    • AKOS022191672
    • HMS1425M01
    • FT-0723165
    • EN300-236189
    • 120589-86-8
    • 4-(acetyl)-3,4-dihydroquinoxalin-2(1h)-one
    • SR-01000504052-1
    • AKOS000649080
    • ZCJDYYGRHCAYGS-UHFFFAOYSA-N
    • SCHEMBL2798583
    • DTXSID70377877
    • DA-14454
    • AN-153/12399009
    • MDL: MFCD01995115
    • Inchi: 1S/C10H10N2O2/c1-7(13)12-6-10(14)11-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,11,14)
    • InChI Key: ZCJDYYGRHCAYGS-UHFFFAOYSA-N
    • SMILES: O=C1CN(C(C)=O)C2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 190.0743
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 49.41

4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>

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Additional information on 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one

4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 120589-86-8): A Comprehensive Overview

4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one, identified by its Chemical Abstracts Service number CAS No. 120589-86-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, characterized by its quinoxaline core structure modified with an acetyl group and a tetrahydroquinoxalinone moiety, has garnered attention due to its potential applications in medicinal chemistry and drug discovery.

The structural framework of 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one consists of a fused bicyclic system containing nitrogen atoms at the 1 and 3 positions of the quinoxaline ring. The presence of the acetyl group at the 4-position introduces a polar functional moiety that can influence both the solubility and reactivity of the compound. Additionally, the tetrahydroquinoxalinone ring provides a rigid scaffold that may enhance binding affinity to biological targets.

In recent years, there has been growing interest in exploring the pharmacological properties of quinoxaline derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The acetyl-substituted derivative 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one is no exception and has been studied for its potential biological activities.

One of the most compelling aspects of 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one is its versatility in synthetic chemistry. The quinoxaline core can serve as a versatile scaffold for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, modifications at the 2-position or the acetyl group can introduce additional pharmacophores that enhance drug-like characteristics such as metabolic stability and binding affinity.

Recent studies have highlighted the importance of understanding the conformational flexibility of heterocyclic compounds like 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one. Computational modeling has shown that the tetrahydroquinoxalinone ring can adopt multiple conformations depending on the surrounding environment. This flexibility can be exploited to optimize interactions with biological targets and improve overall pharmacological efficacy.

The synthesis of 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between β-keto esters or β-diketones with amidines or hydrazines to form the quinoxaline core. Subsequent reduction and acetylation steps yield the desired tetrahydroquinoxalinone derivative.

In drug discovery pipelines, compounds like 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one are often screened for their ability to modulate specific biological pathways. For example, researchers have investigated its potential as an inhibitor of enzymes involved in inflammation or cancer progression. Preliminary in vitro studies suggest that this compound may exhibit inhibitory activity against certain target proteins.

The pharmacokinetic properties of 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical potential. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to study these properties in detail.

The role of computational chemistry in optimizing drug candidates like 4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one cannot be overstated. Molecular docking simulations allow researchers to predict how a molecule might interact with a target protein at an atomic level. These simulations can guide medicinal chemists in designing more effective derivatives by identifying key interaction points and optimizing binding affinity.

In conclusion, 4-acetyl-1,2,3,4-tetrahydroquinoxalinone(CAS No.120589—86—8)

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